molecular formula C15H12N2O5 B1334907 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid CAS No. 19368-36-6

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid

Cat. No. B1334907
CAS RN: 19368-36-6
M. Wt: 300.27 g/mol
InChI Key: KGJGKTVAWXPCRB-UHFFFAOYSA-N
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Description

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid, also known as 2-MNBCA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid that is highly soluble in water. 2-MNBCA has a wide range of applications in the field of scientific research, including the synthesis of various compounds, the study of biochemical and physiological effects, and the investigation of its mechanism of action.

Scientific Research Applications

Metabolic Studies and Detoxification

Research has shown the metabolism of isomeric compounds related to 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid in rats, leading to the formation of metabolites that indicate rapid detoxification processes. This highlights the compound's potential role in metabolic studies and its implications for understanding the detoxification pathways in biological systems (Schweinsberg et al., 1979).

Photocatalytic Applications

In the realm of materials science, derivatives of 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid have been explored for their photocatalytic applications. For instance, the synthesis and investigation of organometallic ruthenium nitrosyl complexes derived from azo dyes, which are closely related to the chemical structure of interest, have demonstrated significant potential in photoinduced delivery of nitric oxide and its application in photocatalytic antiproliferation activity studies (Kumar et al., 2017).

Antimicrobial Activities

Compounds derived from 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid have been investigated for their antimicrobial properties. Studies on di- and triorganotin(IV) carboxylates derived from related Schiff bases have shown significant in vitro antimicrobial activity against a variety of fungal and bacterial strains, indicating the potential use of these compounds in the development of new antimicrobial agents (Dias et al., 2015).

Environmental Remediation

The application of carbamoyl benzoic acids, including derivatives of 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid, in environmental remediation has been explored, particularly in the coagulation-flocculation processes of wastewater treatment. These compounds have shown promise in removing hazardous heavy metals from metal plating wastewater, suggesting their utility in environmental cleanup efforts (Martinez-Quiroz et al., 2017).

Luminescence Sensitization

Derivatives of 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. The luminescence properties of these compounds, when complexed with lanthanides, have been investigated, indicating potential applications in the development of luminescent materials for various technological applications (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-8-10(17(21)22)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGKTVAWXPCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387875
Record name 2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid

CAS RN

19368-36-6
Record name 2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-METHYL-4-NITROPHENYL)PHTHALAMIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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